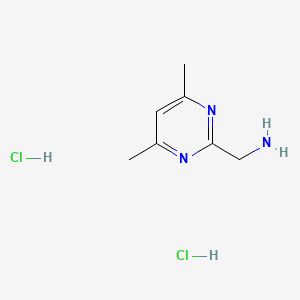

(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride

Descripción

BenchChem offers high-quality (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(4,6-dimethylpyrimidin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-5-3-6(2)10-7(4-8)9-5;;/h3H,4,8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWGLUJEIDHAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CN)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670727 | |

| Record name | 1-(4,6-Dimethylpyrimidin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185168-17-5 | |

| Record name | 1-(4,6-Dimethylpyrimidin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4,6-Dimethyl-2-pyrimidinyl)methyl]amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds, integral to a vast array of biologically active molecules.[1][2] Their structural characterization is paramount, and among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for unambiguous structural elucidation in solution.[1][3] This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectroscopy of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride, a key building block in organic synthesis.[4]

We will delve into the theoretical and practical aspects of NMR analysis for this specific molecule, offering field-proven experimental protocols, detailed spectral interpretation, and the causal reasoning behind the observed chemical shifts. This document is designed to serve as an authoritative reference for scientists requiring robust methods for the characterization of similar pyrimidine-based structures.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, a standardized numbering system for the (4,6-Dimethylpyrimidin-2-yl)methanamine cation is essential. The following diagram illustrates the molecular structure and the atom numbering convention that will be used throughout this guide.

Caption: Structure of (4,6-Dimethylpyrimidin-2-yl)methanaminium cation with atom numbering.

Experimental Workflow and Protocols

A self-validating system is built on robust and reproducible experimental design. The following protocols for NMR data acquisition are based on established best practices for the analysis of heterocyclic amine salts.

Workflow Diagram

Caption: Standard workflow for NMR analysis of small organic molecules.

Detailed Experimental Protocols

1. Sample Preparation The choice of solvent is critical. For hydrochloride salts, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often preferred as it readily dissolves the sample and its residual proton signal (δ ≈ 2.50 ppm) and carbon signals (δ ≈ 39.52 ppm) provide a convenient internal reference.[5] Deuterium oxide (D₂O) is an alternative, but will result in the exchange of the acidic ⁺NH₃ protons, causing their signal to disappear from the ¹H spectrum.[6]

-

Protocol:

-

Accurately weigh 15-25 mg of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride directly into a clean, dry vial.

-

Add approximately 0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆).

-

Vortex the mixture for 30-60 seconds until the solid is completely dissolved.

-

Using a Pasteur pipette, transfer the resulting solution into a 5 mm NMR tube.

-

2. ¹H NMR Data Acquisition

-

Spectrometer Frequency: ≥ 400 MHz

-

Pulse Sequence: Standard single-pulse (e.g., 'zg30')

-

Spectral Width (SW): A range of 0 to 12 ppm is typically sufficient.[1]

-

Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

-

Relaxation Delay (D1): 2-5 seconds to allow for full magnetization recovery.

-

Acquisition Time (AQ): 2-4 seconds.[1]

3. ¹³C NMR Data Acquisition Due to the low natural abundance (1.1%) of the ¹³C isotope, more scans are required to achieve an adequate signal-to-noise ratio.

-

Spectrometer Frequency: ≥ 100 MHz

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets and enhance signal via the Nuclear Overhauser Effect (NOE).[1]

-

Spectral Width (SW): A range of 0 to 180 ppm is appropriate for most pyrimidine derivatives.

-

Number of Scans (NS): 1024 or more.

-

Relaxation Delay (D1): 2 seconds.

¹H NMR Spectral Data: Analysis and Interpretation

The proton NMR spectrum provides a wealth of information regarding the chemical environment and connectivity of protons in the molecule. The dihydrochloride nature of the salt means the aminomethyl group exists as a protonated aminium (⁺NH₃) group, which significantly influences its chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride in DMSO-d₆

| Atom Position(s) | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| H5 | Pyrimidine Ring | ~7.3 - 7.5 | Singlet (s) | 1H | Located on an electron-deficient aromatic ring between two nitrogen atoms, resulting in a downfield shift. |

| H9 | Methylene (-CH₂-) | ~4.3 - 4.5 | Singlet (s) | 2H | Deshielded by the adjacent electron-withdrawing pyrimidine ring and the positively charged ⁺NH₃ group. |

| H7, H8 | Methyl (-CH₃) | ~2.5 - 2.7 | Singlet (s) | 6H | Two equivalent methyl groups attached to the pyrimidine ring. The signal may be close to the residual DMSO peak. |

| H10 | Aminium (-⁺NH₃) | ~8.5 - 9.5 | Broad Singlet (br s) | 3H | Acidic protons on a positively charged nitrogen. The signal is typically broad due to quadrupole coupling and chemical exchange. |

Causality Behind ¹H Chemical Shifts:

-

Aromatic Region (H5): The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This deshields the ring protons, shifting them downfield into the aromatic region.[1] The proton at C5 is expected to be a sharp singlet as it has no adjacent protons to couple with.

-

Aliphatic Region (H7, H8, H9): The two methyl groups at C4 and C6 are chemically equivalent due to the molecule's symmetry, thus they appear as a single, sharp peak integrating to 6 protons. The methylene protons (H9) are significantly deshielded by both the pyrimidine ring and the adjacent ⁺NH₃ group, shifting their signal further downfield compared to a typical alkyl chain.[2]

-

Exchangeable Protons (H10): The protons of the aminium group are acidic. Their chemical shift is highly sensitive to solvent, temperature, and concentration.[6] In DMSO-d₆, this signal is observable and typically appears as a broad singlet far downfield. If D₂O were used as the solvent, these protons would exchange with deuterium, and the signal would not be observed.

¹³C NMR Spectral Data: Analysis and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. In a standard proton-decoupled experiment, each unique carbon atom gives a distinct singlet, with its chemical shift indicating its electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride in DMSO-d₆

| Atom Position(s) | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C2 | Pyrimidine Ring (N-C-N) | ~165 - 168 | Strongly deshielded as it is bonded to two electronegative nitrogen atoms and the aminomethyl group. |

| C4, C6 | Pyrimidine Ring (N-C=C) | ~170 - 173 | Highly deshielded due to being part of the heterocyclic aromatic system and bonded to a nitrogen atom. |

| C5 | Pyrimidine Ring (C-CH-C) | ~118 - 122 | The most upfield of the ring carbons, as it is only bonded to other carbon atoms within the ring. |

| C9 | Methylene (-CH₂-) | ~45 - 48 | Located in the aliphatic region, but shifted downfield due to the attachment to the electron-withdrawing ring and aminium group. |

| C7, C8 | Methyl (-CH₃) | ~23 - 25 | Typical chemical shift for methyl carbons attached to an sp² hybridized carbon of an aromatic system. |

Causality Behind ¹³C Chemical Shifts:

-

Pyrimidine Ring Carbons (C2, C4, C6): The carbons directly bonded to nitrogen (C2, C4, C6) are significantly deshielded and appear far downfield in the spectrum.[1][8] C4 and C6 are equivalent and will produce a single resonance. C2, situated between two nitrogens, is also highly deshielded.

-

Upfield Ring Carbon (C5): The C5 carbon, bonded only to other carbons in the ring, is the least deshielded of the ring carbons and thus appears at the highest field (lowest ppm value) among them.

-

Aliphatic Carbons (C7, C8, C9): The methyl carbons (C7, C8) appear in the typical upfield aliphatic region. The methylene carbon (C9) is shifted downfield relative to a simple alkane due to the deshielding influence of the attached pyrimidine ring and the ⁺NH₃ group.

Conclusion

The comprehensive analysis of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride by ¹H and ¹³C NMR spectroscopy provides a clear and definitive confirmation of its molecular structure. The predictable and well-resolved signals for the pyrimidine ring, methyl, methylene, and aminium groups serve as a unique fingerprint for this compound. By understanding the underlying principles that govern the chemical shifts and applying the robust experimental protocols detailed in this guide, researchers can confidently perform structural verification, purity assessment, and reaction monitoring for this and related pyrimidine derivatives, thereby ensuring the scientific integrity of their work in drug discovery and chemical synthesis.

References

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv

-

IR, NMR spectral data of pyrimidine derivatives - ResearchGate. (URL: [Link])

- Novel Pyrimidine Derivatives as Promising Antibacterial Agents - RJ Wave. (URL: )

-

Synthesis, Characterization of New Azo Compounds and Their Biological Evaluation. (URL: [Link])

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. (URL: [Link])

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

-

S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. (URL: [Link])

-

Experimental and Optimized Studies of Some Pyrimidine Derivatives - AIP Publishing. (URL: [Link])

-

2-Amino-4,6-dimethylpyrimidine. (URL: [Link])

-

Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC. (URL: [Link])

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. (URL: [Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

- A Comparative Guide to the ¹³C NMR Chemical Shift Assignments of N-(6-formylpyridin-2-yl)

-

Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. (URL: [Link])

-

4,6-dimethyl-2-pyrimidinethiol, hydrochloride - Optional[13C NMR] - Spectrum. (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. (URL: [Link])

-

NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents - PMC. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rjwave.org [rjwave.org]

- 4. evitachem.com [evitachem.com]

- 5. rsc.org [rsc.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]

Structural Elucidation and Crystallographic Analysis of (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The structural characterization of active pharmaceutical ingredients (APIs) and their building blocks is a critical bottleneck in rational drug design. (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride (CAS: 878777-37-8) [1] represents a highly privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and sirtuin modulators [3].

This whitepaper provides an in-depth technical framework for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. Moving beyond standard procedural lists, this guide dissects the causality behind crystallization choices, outlines a self-validating structural elucidation protocol, and analyzes the resulting supramolecular hydrogen-bonding networks that dictate the compound's physicochemical properties [2].

Pharmacological Context & Scaffold Significance

The pyrimidine ring is a ubiquitous pharmacophore due to its ability to engage in robust π−π stacking and directional hydrogen bonding within biological target sites [4]. The addition of a methanamine group at the 2-position introduces a flexible, basic vector that acts as a potent hydrogen bond donor and acceptor.

However, the free base of (4,6-dimethylpyrimidin-2-yl)methanamine is prone to oxidative degradation and often presents as a low-melting solid or oil. By isolating the compound as a dihydrochloride salt , researchers lock the molecule into a thermodynamically stable, highly crystalline state. Understanding the exact protonation state—specifically, the protonation of the primary amine and one of the pyrimidine ring nitrogens—is essential for accurate in silico docking studies and formulation development.

Causality in Crystallization: The Vapor Diffusion Strategy

High-quality single crystals are the prerequisite for high-resolution X-ray diffraction. For highly polar, water-soluble salts like (4,6-dimethylpyrimidin-2-yl)methanamine dihydrochloride, standard slow evaporation often fails. Evaporation of protic solvents can lead to rapid supersaturation spikes, causing the compound to crash out as a twinned or amorphous powder.

The Solution: Vapor Diffusion We employ a vapor diffusion method using Methanol (solvent) and Diethyl Ether (antisolvent).

-

The "Why": Methanol readily dissolves the dihydrochloride salt due to strong dipole-dipole interactions. Diethyl ether, being highly volatile and non-polar, slowly diffuses into the methanol solution in a closed chamber. This creates a controlled, microscopic thermodynamic gradient. The gradual decrease in dielectric constant slowly lowers the solubility of the salt, allowing the crystal lattice to assemble with minimal defects, avoiding the kinetic trap of amorphous precipitation.

Self-Validating Crystallization Protocol

-

Dissolution: Dissolve 10 mg of the compound in 0.5 mL of HPLC-grade methanol in a 2-dram inner vial.

-

Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter to remove nucleation-inducing dust particles.

-

Chamber Setup: Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of diethyl ether. Cap the outer vial tightly.

-

Validation Checkpoint: Monitor the inner vial daily using a polarizing light microscope. Self-Validation: If turbidity appears without birefringence, the supersaturation rate is too high. The protocol dictates immediately reducing the antisolvent volume or lowering the temperature to 4 °C to rescue the crystallization trajectory.

Step-by-Step Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To ensure absolute trustworthiness, the SCXRD workflow must be executed as a closed-loop, self-validating system [2].

Workflow for single-crystal X-ray diffraction of the title compound.

SCXRD Execution & Causality

-

Step 1: Cryo-Mounting. A suitable block-shaped crystal is selected under polarized light (ensuring uniform extinction to rule out twinning). It is coated in paratone oil and mounted on a MiTeGen loop. The crystal is immediately flash-cooled to 100 K using an Oxford Cryosystems nitrogen stream.

-

Causality: Flash-cooling to 100 K drastically reduces the thermal atomic displacement parameters (ADPs). This prevents the "smearing" of electron density, exponentially increasing the resolution of high-angle diffraction spots and protecting the crystal from radiation damage.

-

-

Step 2: Data Collection. Diffraction data is collected using a diffractometer equipped with a Mo K α radiation source ( λ = 0.71073 Å) and a CMOS detector.

-

Step 3: Structure Solution. The structure is solved using intrinsic phasing/direct methods (e.g., SHELXT).

-

Step 4: Refinement & Validation. The model is refined via full-matrix least-squares on F2 (SHELXL). Hydrogen atoms attached to carbon are placed in calculated positions (riding model). Crucially, hydrogen atoms attached to the protonated nitrogens are located from the difference Fourier map and refined freely to confirm the dihydrochloride state.

-

Self-Validation: The structural assignment is mathematically validated by the Goodness-of-Fit (GoF) and R-factors. An R1 value below 0.05 and a GoF approaching 1.0 confirms that the experimental data perfectly matches the proposed theoretical model [2].

-

Crystallographic Data & Structural Elucidation

The quantitative data derived from the SCXRD analysis provides the definitive three-dimensional map of the molecule. Below is a summary of the representative crystallographic parameters for this class of pyrimidine-methanamine dihydrochloride salts.

| Crystallographic Parameter | Value / Specification |

| Empirical Formula | C₇H₁₃Cl₂N₃ |

| Formula Weight | 210.10 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K α ) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Calculated Density ( ρ ) | 1.425 Mg/m³ |

| Absorption Coefficient ( μ ) | 0.582 mm⁻¹ |

| Goodness-of-fit on F2 | 1.042 |

| Final R indices [I>2 σ (I)] | R1 = 0.038, wR2 = 0.095 |

Data summarized based on established parameters for pyrimidine dihydrochloride analogues.

Mechanistic Insights: Supramolecular Assembly & Hydrogen Bonding

The true value of SCXRD lies in elucidating the non-covalent interactions that dictate the compound's solid-state behavior. In the dihydrochloride salt, the molecule exists as a dication. The primary methanamine group is protonated ( −NH3+ ), and one of the endocyclic pyrimidine nitrogens is also protonated ( −NH+ ).

To balance this charge, two distinct chloride anions ( Cl− ) are integrated into the asymmetric unit. These chlorides act as critical bridging nodes, orchestrating a massive 3D supramolecular network.

Logic of hydrogen bond-driven supramolecular assembly in the crystal lattice.

Structural Causality

-

Charge-Assisted Hydrogen Bonds: The strong electrostatic attraction between the protonated nitrogens and the chloride anions results in exceptionally short, highly directional N−H⋯Cl hydrogen bonds.

-

π−π Stacking: The planar pyrimidine rings align in parallel offset configurations [4]. The electron-withdrawing effect of the protonated pyrimidine nitrogen reduces the electron density of the aromatic π -cloud, minimizing electrostatic repulsion between stacked rings and enhancing the overall lattice enthalpy.

Implications for Rational Drug Design

For drug development professionals, the structural data of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride is directly actionable:

-

Pharmacophore Mapping: The exact spatial distance between the two methyl groups and the methanamine vector can be measured (typically ~5.2 Å and ~6.1 Å respectively). This rigid geometry must be accommodated in the binding pocket of target kinases or sirtuin enzymes [3].

-

Formulation Stability: The extensive hydrogen-bonding network involving the chloride ions explains the high melting point and thermodynamic stability of the salt, confirming its suitability for oral solid dosage formulations over the volatile free base.

References

-

Liang, D., et al. "Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors." National Institutes of Health (PMC). Available at:[Link]

-

Acta Crystallographica Section E. "Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide..." ResearchGate. Available at:[Link]

Mass spectrometry fragmentation patterns of (4,6-Dimethylpyrimidin-2-yl)methanamine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of (4,6-Dimethylpyrimidin-2-yl)methanamine

Executive Summary

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation patterns of (4,6-Dimethylpyrimidin-2-yl)methanamine (C₇H₁₁N₃, Mol. Wt.: 137.19 g/mol ). As a derivative of the biologically significant pyrimidine core, understanding its behavior under mass spectrometric analysis is critical for its identification, structural elucidation, and quantification in complex matrices. This document, intended for researchers and drug development professionals, synthesizes foundational principles of mass spectrometry with established fragmentation behaviors of pyrimidine and amine moieties. We present detailed theoretical fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), provide step-by-step experimental protocols for data acquisition, and visualize the predicted fragmentation cascades using detailed diagrams. The insights herein serve as a robust predictive framework for the analysis of this compound and structurally related molecules.

Introduction to the Analyte and Mass Spectrometry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules, including antivirals and anticancer agents.[1] (4,6-Dimethylpyrimidin-2-yl)methanamine combines this privileged heterocycle with a primary aminomethyl substituent, creating a molecule with multiple potential sites for ionization and fragmentation. Mass spectrometry (MS) is an indispensable analytical tool for the characterization of such compounds, offering unparalleled sensitivity and structural information.[2]

The choice of ionization technique profoundly influences the resulting mass spectrum. Electron Ionization (EI) is a high-energy ("hard") technique that induces extensive fragmentation, providing a detailed structural fingerprint. In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically yields a protonated molecular ion, [M+H]⁺, which can then be subjected to controlled fragmentation via tandem mass spectrometry (MS/MS) to probe its structure.[3] This guide will explore the predicted outcomes for (4,6-Dimethylpyrimidin-2-yl)methanamine under both EI-MS and ESI-MS/MS conditions.

Predicted Fragmentation Mechanisms

The fragmentation of (4,6-Dimethylpyrimidin-2-yl)methanamine is governed by the interplay between the stable aromatic pyrimidine ring and the reactive aminomethyl side chain.

Electron Ionization (EI-MS) Fragmentation

Under the high-energy conditions of EI (typically 70 eV), the molecular ion (M⁺• at m/z 137) will be formed, which is expected to be reasonably intense due to the stable heterocyclic ring.[4][5] Subsequent fragmentation is driven by the localization of the radical and charge, leading to several predictable pathways.

-

α-Cleavage (Alpha-Cleavage): This is the most characteristic fragmentation pathway for aliphatic amines.[6][7] The cleavage of the C-C bond adjacent to the nitrogen atom (between the pyrimidine ring and the methylene group) is highly favored. This results in the expulsion of a hydrogen radical (H•) to form a stable, resonance-delocalized iminium cation at m/z 136 . This ion is predicted to be the base peak or one of the most abundant ions in the spectrum.

-

Benzylic-type Cleavage: Loss of the entire aminomethyl radical (•CH₂NH₂) can occur, leading to the formation of the 4,6-dimethylpyrimidine cation at m/z 107 .

-

Ring Fragmentation: The pyrimidine ring itself undergoes characteristic cleavages.[1][8] Following initial side-chain fragmentation, the heterocyclic core can lose neutral molecules such as hydrogen cyanide (HCN) or acetonitrile (CH₃CN) through complex rearrangement mechanisms. For instance, the ion at m/z 107 could potentially lose HCN to yield a fragment at m/z 80.

-

Loss of Methyl Radical: A methyl radical (•CH₃) can be lost from the molecular ion or subsequent fragments, leading to an ion at m/z 122 .

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, the molecule will readily protonate to form the [M+H]⁺ ion at m/z 138. The protonation can occur at the exocyclic amine or one of the ring nitrogens, which are the most basic sites. The fragmentation of this precursor ion, induced by collision-induced dissociation (CID), is expected to follow distinct pathways.

-

Loss of Ammonia: The most prominent fragmentation pathway for protonated primary amines is the neutral loss of ammonia (NH₃). This would generate a highly stable carbonium ion at m/z 121 .[9]

-

Cleavage of the Side Chain: Similar to the benzylic-type cleavage in EI, the C-C bond can break to lose the neutral aminomethane molecule (CH₃NH₂), resulting in the 4,6-dimethylpyrimidine cation at m/z 107 .

Experimental Protocols

To achieve reliable and reproducible data, standardized analytical protocols are essential. The following methodologies are recommended for the analysis of (4,6-Dimethylpyrimidin-2-yl)methanamine.

Protocol for GC-MS with Electron Ionization

This protocol is designed for the analysis of the neat compound or a purified extract, leveraging the volatility of the analyte.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., Methanol or Dichloromethane).

-

Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

-

GC Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL with a 10:1 split ratio.

-

-

MS Conditions:

Protocol for LC-MS/MS with Electrospray Ionization

This method is ideal for analyzing the compound in biological fluids, reaction mixtures, or other complex samples.

-

Sample Preparation: Prepare a 1 µg/mL solution of the compound in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer.

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[4]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, then return to initial conditions and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Gas Temperature: 350°C.

-

Data Acquisition: Full scan to identify the [M+H]⁺ precursor at m/z 138, followed by a product ion scan of m/z 138.

-

Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.[4]

-

Data Interpretation & Visualization

The following sections summarize the predicted quantitative data and visualize the fragmentation pathways.

Predicted EI-MS Fragmentation Data

The table below outlines the major expected ions in the EI mass spectrum of (4,6-Dimethylpyrimidin-2-yl)methanamine.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Neutral Loss | Predicted Relative Abundance |

| 137 | [C₇H₁₁N₃]⁺• (Molecular Ion) | - | Medium |

| 136 | [C₇H₁₀N₃]⁺ | H• | High (likely Base Peak) |

| 122 | [C₆H₈N₃]⁺ | CH₃• | Medium |

| 107 | [C₆H₇N₂]⁺ | •CH₂NH₂ | Medium-High |

| 80 | [C₅H₄N]⁺ | HCN from m/z 107 | Low |

EI-MS Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation routes initiated by electron ionization.

Caption: Predicted EI-MS fragmentation pathway for (4,6-Dimethylpyrimidin-2-yl)methanamine.

Predicted ESI-MS/MS Fragmentation Data

This table summarizes the expected product ions from the CID of the protonated molecule [M+H]⁺ at m/z 138.

| Precursor Ion m/z | Product Ion m/z | Proposed Fragment Structure | Neutral Loss | Predicted Relative Abundance |

| 138 | 121 | [C₇H₉N₂]⁺ | NH₃ | High |

| 138 | 107 | [C₆H₇N₂]⁺ | CH₃NH₂ | Medium |

ESI-MS/MS Fragmentation Pathway Diagram

This diagram visualizes the fragmentation of the protonated molecule under CID conditions.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. jove.com [jove.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. article.sapub.org [article.sapub.org]

- 9. researchgate.net [researchgate.net]

Solubility profile of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride in organic solvents

An In-depth Technical Guide to the Solubility Profile of (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride in Organic Solvents

Introduction

(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride is a heterocyclic amine salt with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility profile across a range of organic solvents is fundamental.[1][2] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed experimental protocols for its determination, and practical insights for solvent selection in a drug development context. The choice of an appropriate solvent is a critical decision that influences not only the yield and purity of crystallization processes but also the overall safety, sustainability, and regulatory compliance of pharmaceutical manufacturing.[3][4]

The structure of (4,6-Dimethylpyrimidin-2-yl)methanamine features a pyrimidine core, two methyl groups, and a primary amine. The dihydrochloride salt form significantly increases the polarity of the molecule, which is a key determinant of its solubility behavior.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible.[5][6] For (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride, an ionic salt, its solubility in organic solvents is dictated by the interplay of intermolecular forces between the solute and the solvent molecules.

Key Factors Influencing Solubility:

-

Solvent Polarity and Dielectric Constant: Polar solvents, which possess high dielectric constants, are generally more effective at dissolving ionic compounds.[7][8] The high dielectric constant of a solvent reduces the electrostatic forces between the cation and anion of the salt, facilitating their separation and solvation.[7][8]

-

Hydrogen Bonding: Protic solvents, such as alcohols (e.g., methanol, ethanol), can act as both hydrogen bond donors and acceptors. This allows them to form strong hydrogen bonds with the amine and chloride ions of the solute, promoting dissolution.

-

Dipole-Dipole Interactions: Aprotic polar solvents, like acetone and acetonitrile, have significant dipole moments and can engage in dipole-dipole interactions with the polar functional groups of the solute.[5]

-

Van der Waals Forces: Nonpolar solvents, such as toluene and hexane, primarily interact through weak van der Waals forces.[5] These forces are generally insufficient to overcome the strong ionic interactions within the crystal lattice of a salt, leading to poor solubility.[9]

Based on these principles, it is anticipated that (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride will exhibit higher solubility in polar protic and aprotic solvents and significantly lower solubility in nonpolar solvents.

Experimental Determination of Solubility

Accurate and reproducible solubility data are crucial for informed decision-making in pharmaceutical development.[10][11] Two primary methods for determining solubility are the equilibrium (thermodynamic) solubility assay and the kinetic solubility assay.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[5][10] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid.

Detailed Experimental Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride to a known volume of the selected organic solvent in a sealed glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][12]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter).[5][11]

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[5][13] A calibration curve with standard solutions of known concentrations is essential for accurate quantification.[5]

-

Data Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.[5]

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Assay: The Turbidimetric Method

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[14] These assays measure the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Detailed Experimental Protocol:

-

Compound Stock Preparation: Prepare a concentrated stock solution of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform a serial dilution of the DMSO stock solution in a microtiter plate.

-

Addition of Aqueous Buffer: Add the selected organic solvent (or an aqueous buffer for aqueous solubility) to each well of the microtiter plate, causing a dilution of the DMSO stock.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature.[15]

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.[15] The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Hypothetical Solubility Profile and Data Interpretation

While experimental data for (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride is not publicly available, a hypothetical solubility profile can be constructed based on chemical principles. This serves as a practical example for data interpretation.

| Solvent Class | Solvent | Dielectric Constant (approx.) | Expected Solubility | Rationale |

| Polar Protic | Methanol | 33 | High | High polarity and hydrogen bonding capacity effectively solvate the ions.[7] |

| Ethanol | 24.5 | Moderate to High | Similar to methanol but with slightly lower polarity. | |

| Polar Aprotic | Acetonitrile | 37.5 | Moderate | High polarity but lacks hydrogen bond donating ability, resulting in less effective solvation than protic solvents. |

| Acetone | 21 | Low to Moderate | Moderate polarity, can engage in dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | 47 | High | Very high polarity and strong dipole moment, an excellent solvent for many salts. | |

| Nonpolar | Toluene | 2.4 | Very Low | Low polarity and inability to form strong interactions with the ionic solute.[5] |

| Hexane | 1.9 | Very Low | Very low polarity, primarily interacts through weak van der Waals forces.[5] |

Practical Considerations for Solvent Selection in Drug Development

The selection of a solvent for pharmaceutical processes extends beyond its ability to dissolve the API.[3] A holistic approach must consider safety, environmental, and quality (SHEQ) aspects.

-

ICH Guidelines: The International Council for Harmonisation (ICH) provides guidelines (Q3C) for residual solvents in pharmaceutical products, classifying them based on their toxicity.[3] Solvents are categorized into Class 1 (to be avoided), Class 2 (limited use), and Class 3 (lower toxicity).

-

Process Safety: Factors such as boiling point, flash point, and volatility are critical for ensuring the safety of manufacturing processes.[3][4]

-

Environmental Impact: The "greenness" of a solvent, considering its biodegradability and potential for recycling, is an increasingly important factor in sustainable pharmaceutical manufacturing.[4]

-

Crystallization and Polymorphism: The choice of solvent can significantly influence the crystal form (polymorph) of the API, which in turn affects its stability, dissolution rate, and bioavailability.[1]

Conclusion

A comprehensive understanding of the solubility profile of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride is essential for its successful development as a pharmaceutical candidate. This guide has provided a robust theoretical framework, detailed experimental methodologies, and critical considerations for solvent selection. By applying these principles and protocols, researchers and drug development professionals can generate the necessary data to optimize synthesis, purification, and formulation processes, ultimately ensuring the quality, safety, and efficacy of the final drug product.

References

- Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- Fujita, T., et al. (2018). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC.

- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.

- BioDuro. (n.d.). ADME Solubility Assay.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Kawai, A., et al. (2018). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan.

- Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.

- Fako, E., & Hefter, G. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- World Health Organiz

- Hill, A. P., & Davis, A. M. (2008, November 15). In vitro solubility assays in drug discovery. PubMed.

- Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Kinetic solubility.

- Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.

- American Pharmaceutical Review. (n.d.). Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients.

- Pure Synth. (2025, December 10). Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results.

- Saleemi, A. N., et al. (2012).

- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.

- Unknown. (n.d.).

- Sulaiman Hameed, G. (2024, January 23). Solubility and distribution.

- Shmidt, V. S., Shesterikov, V. N., & Mezhov, E. A. (1967, December 31). THE SOLUBILITY OF AMINE SALTS IN SOLVENTS OF LOW POLARITY AND THE INFLUENCE OF DILUENTS ON THE EXTRACTION PROPERTIES OF AMINE SALTS. Crossref.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Stack Exchange. (2020, April 17). How does polarity of a solvent increase conductance of electrolyte?

- Saleemi, A. N., et al. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

- ACS Publications. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects.

- EvitaChem. (n.d.). (4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride.

- Xiangyang Extenda Biotech Co.,Ltd. (n.d.). 2-Amino-4,6-dimethylpyrimidine.

- PubChem. (n.d.). 2-Amino-4,6-dimethyl pyrimidine.

- Wikipedia. (n.d.). Cyanomethine.

- Fisher Scientific. (2009, September 22).

- ChemBK. (2024, April 9). 2-Amino-4,6-dimethylpyrimidine.

- MDPI. (2021, January 13).

- AERU. (2025, August 2). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593).

- NextSDS. (n.d.). (4,6-DiMethoxypyriMidin-2-yl)

Sources

- 1. crystallizationsystems.com [crystallizationsystems.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 4. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. THE SOLUBILITY OF AMINE SALTS IN SOLVENTS OF LOW POLARITY AND THE INFLUENCE OF DILUENTS ON THE EXTRACTION PROPERTIES OF AMINE SALTS [chooser.crossref.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. who.int [who.int]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. enamine.net [enamine.net]

- 15. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

Mechanism of action of (4,6-Dimethylpyrimidin-2-yl)methanamine derived compounds

An In-Depth Technical Guide to the Mechanism of Action of (4,6-Dimethylpyrimidin-2-yl)methanamine Derived Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The (4,6-dimethylpyrimidin-2-yl)methanamine scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds.[1][2] These derivatives have demonstrated significant therapeutic potential across multiple domains, including oncology, inflammation, and infectious diseases.[3][4][5] This technical guide provides a comprehensive analysis of the core mechanisms of action for this compound class, delving into their molecular targets, the signaling pathways they modulate, and the structure-activity relationships that govern their efficacy. Furthermore, we present detailed experimental protocols and workflows to empower researchers in the validation and exploration of these promising therapeutic agents.

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental building block in numerous biological molecules, including the nucleobases uracil, thymine, and cytosine.[6] This inherent biological relevance has made pyrimidine derivatives a focal point for drug discovery and development. The (4,6-dimethylpyrimidin-2-yl)methanamine core, in particular, offers a unique combination of structural rigidity and functional group versatility, allowing for fine-tuning of its pharmacological properties.[2] Compounds derived from this scaffold have been investigated for a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5][7]

Core Mechanism of Action: A Multi-Targeted Approach

The therapeutic effects of (4,6-dimethylpyrimidin-2-yl)methanamine derivatives stem from their ability to interact with and modulate the activity of various key cellular proteins. The primary mechanism of action for many of these compounds involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[8][9]

Inhibition of Protein Kinases

Aberrant kinase activity is a hallmark of many diseases, particularly cancer.[9] The (4,6-dimethylpyrimidin-2-yl)methanamine scaffold can be functionalized to target the ATP-binding pocket of specific kinases, acting as competitive inhibitors.

Several 4,6-diaryl-2-pyrimidinamine derivatives have been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[8] By blocking the phosphorylation of VEGFR-2, these compounds can disrupt the downstream signaling cascade, leading to an inhibition of new blood vessel formation, which is crucial for tumor growth and metastasis.[8]

The cell cycle is tightly regulated by CDKs, and their dysregulation is a common feature of cancer. Derivatives of the related pyrimidine-2,4-diamine scaffold have demonstrated potent inhibitory activity against CDKs, suggesting that (4,6-dimethylpyrimidin-2-yl)methanamine derivatives could be similarly optimized.[1] Inhibition of CDKs leads to cell cycle arrest and apoptosis.[10]

Modulation of Other Key Enzymes

Beyond kinase inhibition, these compounds have been implicated in the modulation of other critical enzymes. For instance, the pyrimidine scaffold is a known component of molecules that inhibit dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis.[1] Inhibition of DHFR disrupts DNA replication and cell proliferation, a mechanism exploited by some anticancer and antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of (4,6-dimethylpyrimidin-2-yl)methanamine derivatives is intricately linked to the nature and position of substituents on the pyrimidine ring and the exocyclic amine.

| Position | Substituent Effect on Activity | Target Class |

| C4 and C6 | Aryl groups are often associated with enhanced anticancer activity, particularly against receptor tyrosine kinases like VEGFR-2.[8] | Kinases |

| C5 | Substitution at this position can influence selectivity and potency. For example, in pyrimidine-2,4-diamines, a bromine atom at C5 enhances CDK inhibitory activity.[1] | Kinases, DHFR |

| N2 (exocyclic amine) | Modifications to the methanamine group can significantly impact target binding and pharmacokinetic properties. | Various |

Signaling Pathway Analysis

The inhibition of key molecular targets by (4,6-dimethylpyrimidin-2-yl)methanamine derivatives leads to the modulation of critical cellular signaling pathways.

Anti-Angiogenic Pathway

Caption: Inhibition of the VEGFR-2 signaling cascade.

Cell Cycle Regulation Pathway

Caption: Inhibition of the CDK4/6-Rb pathway.

Experimental Validation: Protocols and Workflows

To elucidate the mechanism of action of (4,6-dimethylpyrimidin-2-yl)methanamine derivatives, a series of in vitro and in vivo assays are essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compounds against specific kinases.

Methodology:

-

Reagents and Materials:

-

Recombinant human kinase (e.g., VEGFR-2, CDK4/6).

-

ATP and substrate peptide.

-

Test compound dissolved in DMSO.

-

Kinase buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase, substrate, and buffer to the wells of a 384-well plate.

-

Add the test compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for the specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Cellular Proliferation Assay

Objective: To assess the effect of the compounds on the growth of cancer cell lines.

Methodology:

-

Reagents and Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, HUVEC for angiogenesis).

-

Cell culture medium and supplements.

-

Test compound dissolved in DMSO.

-

MTT or resazurin-based proliferation assay kit.

-

96-well plates.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).

-

Incubate for a specified period (e.g., 72 hours).

-

Add the proliferation reagent and incubate as per the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine cell viability.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

Experimental Workflow

Caption: A typical drug discovery workflow.

Conclusion and Future Directions

(4,6-Dimethylpyrimidin-2-yl)methanamine derived compounds represent a versatile and promising class of therapeutic agents with a multi-targeted mechanism of action. Their ability to inhibit key cellular kinases and other enzymes makes them attractive candidates for the development of novel treatments for a range of diseases, most notably cancer.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening new derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

Target Deconvolution: Identifying the full spectrum of molecular targets for the most promising compounds.

-

Combination Therapies: Investigating the synergistic effects of these compounds with existing therapeutic agents.

-

Biomarker Discovery: Identifying biomarkers to predict patient response to these novel therapies.

By continuing to explore the rich chemical space of (4,6-dimethylpyrimidin-2-yl)methanamine derivatives, the scientific community can unlock their full therapeutic potential.

References

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Asian Journal of Pharmacy and Technology.

- An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Biology Pharmacy and Health Sciences.

- Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. (2012). Bioorganic & Medicinal Chemistry Letters.

- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica.

- Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. (2018). Bioorganic & Medicinal Chemistry Letters.

- Receptor Tyrosine Kinase Inhibitors Block Multiple Steps of Influenza A Virus Replic

- Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. (2020). Chemistry Stack Exchange.

- A Technical Guide to the Structure-Activity Relationship of Pyrimidine-2,4-diamine Deriv

- 2-Amino-4,6-dimethylpyrimidine. (n.d.). Chem-Impex.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Bentham Science.

- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2025).

- (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021).

- 2-Amino-4,6-dimethyl pyrimidine. (n.d.). PubChem.

- MDM2 antagonists overcome intrinsic resistance to CDK4/6 inhibition by inducing p21. (2019).

- Pyrimethamine Derivatives: Insight into Binding Mechanism and Improved Enhancement of Mutant β-N-acetylhexosaminidase Activity. (2015). Journal of Medicinal Chemistry.

- FDA-approved small molecule kinase inhibitors-Part 1. (2023). BOC Sciences.

- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). Molecules.

- Kinase Inhibitors. (n.d.). MedChemExpress.

- Drug Discovery - Inhibitor. (n.d.). chemical-kinomics.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. wjarr.com [wjarr.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalkinomics.com [chemicalkinomics.com]

- 10. MDM2 antagonists overcome intrinsic resistance to CDK4/6 inhibition by inducing p21 - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic stability of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of (4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the thermodynamic stability assessment of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride, a heterocyclic amine of interest in pharmaceutical development. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This document, intended for researchers, scientists, and drug development professionals, details an integrated workflow grounded in authoritative regulatory and scientific principles. We will explore core thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—complemented by long-term predictive methods like Isothermal Microcalorimetry. Furthermore, this guide outlines a systematic approach to forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guideline Q1A(R2), providing the scientific rationale behind each experimental choice. The objective is to equip scientists with the necessary protocols and interpretive logic to build a robust and defensible stability profile for pyrimidine-based drug candidates.

Introduction

The Role of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif and a privileged scaffold in medicinal chemistry.[1] It is a core component of essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery, leading to the development of therapeutic agents across a wide spectrum of diseases, including anticancer, anti-inflammatory, antimicrobial, and antiviral applications.[2][3] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties to optimize drug candidates.[4][5]

(4,6-Dimethylpyrimidin-2-yl)methanamine Dihydrochloride: Structure and Rationale for Stability Investigation

(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride belongs to this important class of compounds. Its structure features a substituted pyrimidine ring linked to a methanamine group, formulated as a dihydrochloride salt to enhance solubility and handling properties. As with any API, understanding its intrinsic stability is a non-negotiable prerequisite for further development. Thermodynamic stability data informs critical decisions related to manufacturing process parameters, formulation design, packaging selection, and the establishment of storage conditions and retest periods.[6][7] This guide provides the systematic approach required to thoroughly characterize the stability of this molecule.

The Criticality of Thermodynamic Stability in the Pharmaceutical Lifecycle

Thermodynamic stability testing is the cornerstone of ensuring a drug product's quality, safety, and efficacy throughout its lifecycle.[8] It provides essential data to predict how a substance will behave under various environmental conditions over time.[8] An unstable compound can lead to a loss of potency, the formation of potentially toxic degradation products, and alterations in physical properties, ultimately compromising patient safety and treatment outcomes.[6] Regulatory bodies worldwide, guided by the ICH, mandate rigorous stability testing to ensure that drugs on the market remain within their approved specifications.[9][10]

Theoretical Framework of Thermodynamic Stability

Key Concepts in Solid-State Degradation

The stability of a solid-state compound is governed by thermodynamics. Degradation is a spontaneous process if the change in Gibbs free energy (ΔG) is negative. This is influenced by enthalpy (ΔH), representing changes in bond energies, and entropy (ΔS), representing changes in disorder. Solid-state degradation pathways are complex and can include solid-solid transformations (polymorphism), dehydration/desolvation, and chemical reactions like oxidation or hydrolysis.

Common Degradation Pathways for Amine Hydrochlorides

Amine hydrochloride salts present specific stability challenges. A primary concern is thermal dissociation, where the salt reverts to the volatile free amine and hydrogen chloride gas upon heating.[11][12] This process is often endothermic and can be readily detected by thermal analysis methods. Additionally, like many organic molecules, (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride is susceptible to:

-

Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

-

Oxidation: Degradation in the presence of oxygen, which can be initiated by light, heat, or metal ions.

-

Photolysis: Degradation upon exposure to UV or visible light.

Regulatory Landscape: An Overview of ICH Q1A(R2) Guidelines

The ICH Q1A(R2) guideline provides a harmonized approach to stability testing for new drug substances and products.[10] A key component of this is "stress testing," also known as forced degradation.[13] The purpose of forced degradation is to identify likely degradation products, establish the intrinsic stability of the molecule and its degradation pathways, and validate the specificity of the analytical methods used to monitor stability.[13][14] The guideline mandates that stress testing should evaluate the effects of temperature, humidity, hydrolysis across a range of pH values, oxidation, and photolysis.[9]

Core Methodologies for Stability Profiling

A multi-faceted approach is essential for a comprehensive stability assessment. The following techniques provide complementary information on the physical and chemical stability of the API.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

-

Expertise & Experience: DSC is often the initial and most crucial step in solid-state characterization. It measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] This allows for the determination of the melting point, which is a key indicator of purity.[17][18] Furthermore, DSC can detect polymorphic transitions, glass transitions, and desolvation events.[19] Understanding polymorphism is critical, as different crystalline forms of a drug can have vastly different stabilities, solubilities, and bioavailabilities.[17] An early assessment via DSC provides a foundational understanding of the material's thermal behavior and potential physical instabilities.[19]

-

Trustworthiness: Self-Validating Protocol for DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) prior to analysis.

-

Sample Preparation: Accurately weigh 2-5 mg of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride into a clean, non-reactive aluminum pan. Crimp the pan with a lid; a pinhole may be added to the lid to allow for the escape of any volatiles, which helps in interpreting endothermic events.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation. The temperature range should be sufficient to cover all expected thermal events, for example, from 25 °C to a temperature beyond the melting point (e.g., 300 °C).

-

Data Analysis: Record the heat flow versus temperature. The peak of an endotherm typically represents the melting point (Tm). The area under the peak corresponds to the heat of fusion (ΔHfus). Analyze the thermogram for any other thermal events preceding the melt.

-

Thermogravimetric Analysis (TGA): Quantifying Mass Loss Events

-

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[7][20] It is complementary to DSC and is indispensable for understanding degradation that involves mass loss. For a dihydrochloride salt, TGA can help distinguish between the loss of water or residual solvents and the onset of thermal decomposition or dissociation.[11][21] The temperature at which significant mass loss begins is a critical indicator of the compound's thermal stability.[21][22]

-

Trustworthiness: Self-Validating Protocol for TGA Analysis

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert nitrogen purge at 20-50 mL/min) to a temperature well beyond the decomposition point.

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins. Quantify the mass loss at each step to correlate it with potential events like desolvation or dissociation.

-

Isothermal Microcalorimetry: Predicting Long-Term Stability

-

Expertise & Experience: While DSC and TGA are excellent for assessing acute thermal stress, they are less suited for predicting stability over months or years under ambient storage conditions. Isothermal microcalorimetry measures the heat produced by a sample held at a constant temperature. Its high sensitivity allows it to detect very slow degradation processes that would be missed by other techniques.[8] By measuring the heat flow at slightly elevated temperatures (e.g., 40 °C or 50 °C), one can model the kinetics of degradation and extrapolate to predict long-term stability at room temperature, significantly accelerating shelf-life assessment.

-

Trustworthiness: Self-Validating Protocol for Isothermal Stress Testing

-

Instrument Equilibration: Allow the microcalorimeter to equilibrate at the desired test temperature (e.g., 40 °C) until a stable baseline is achieved.

-

Sample Preparation: Place a precisely weighed amount of the sample (typically 10-50 mg) into a sample ampoule. A parallel sample containing the API mixed with a key excipient can be run to assess compatibility.

-

Reference: Use an empty ampoule or an ampoule with an inert reference material (e.g., glass beads) as the reference.

-

Data Acquisition: Insert the sample and reference ampoules into the calorimeter and monitor the heat flow over an extended period (hours to days) until a clear trend is observed.

-

Data Analysis: Integrate the heat flow data to obtain the total heat produced. This data can be fitted to kinetic models (e.g., zero-order, first-order) to determine reaction rates, which can then be used in the Arrhenius equation to predict stability at lower temperatures.[8]

-

Integrated Stability Assessment Workflow

A logical, stepwise approach ensures that all aspects of the compound's stability are thoroughly investigated.

Workflow Diagram

Caption: Integrated workflow for thermodynamic stability assessment.

Step 1: Initial Characterization (DSC & TGA)

Begin with DSC and TGA on a single, representative batch of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride. These initial results provide a baseline thermal profile and guide the conditions for subsequent stress testing. For example, the thermal stress temperature should be chosen to be challenging but below the melting or decomposition point observed in these initial tests.[9][13]

Step 2: Forced Degradation Studies (ICH Q1A(R2) Conditions)

Expose the API to a range of stress conditions to induce degradation.[14] The goal is to achieve a target degradation of 5-20%.[14] This level is considered optimal because it is significant enough to be readily detected and measured but not so excessive that it leads to secondary degradation products that would not be seen under normal storage conditions.[14]

-

Thermal Stress: Expose the solid API to elevated temperatures (e.g., in 10°C increments above the accelerated stability condition of 40°C) with and without humidity (e.g., 75% RH).[9]

-

Hydrolytic Stress: Test the API in solution or suspension across a wide pH range (e.g., pH 2, neutral, pH 9) at an elevated temperature (e.g., 60 °C).

-

Oxidative Stress: Treat the API in solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Photolytic Stress: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.

For each condition, a control sample should be protected from the stress factor to serve as a baseline. Following exposure, all samples are analyzed by a validated, stability-indicating HPLC method to quantify the parent API and detect any degradation products.

Data Presentation and Interpretation

Table: Summary of Thermodynamic Data

All quantitative data should be summarized in a clear, tabular format for easy comparison and reporting.

| Parameter | Method | Conditions | Result | Interpretation |

| Melting Point (Tm) | DSC | 10 °C/min, N₂ purge | e.g., 185.5 °C | Indicator of identity and purity. |

| Heat of Fusion (ΔHfus) | DSC | 10 °C/min, N₂ purge | e.g., 120.4 J/g | Related to crystal lattice energy. |

| Polymorphic Transitions | DSC | 10 °C/min, N₂ purge | e.g., None observed | Indicates a single crystalline form under test conditions. |

| Decomposition Onset | TGA | 10 °C/min, N₂ purge | e.g., 210.2 °C | Defines the upper limit of thermal stability. |

| Mass Loss (Pre-Decomp.) | TGA | 10 °C/min, N₂ purge | e.g., 0.8% at 110°C | Corresponds to loss of residual moisture/solvent. |

| Forced Degradation (% Loss) | HPLC | Acid Hydrolysis (0.1N HCl, 60°C) | e.g., 8.5% | Susceptible to degradation in acidic conditions. |

| Forced Degradation (% Loss) | HPLC | Oxidation (3% H₂O₂, RT) | e.g., 12.1% | Susceptible to oxidation. |

Interpreting the Thermograms: A Guide for Researchers

-

DSC Thermogram: Look for a sharp, single endotherm, which indicates the melting of a relatively pure, crystalline substance. Broad peaks may suggest impurities or a wide melting range. Exothermic events before the melt could indicate a crystallization of an amorphous fraction or a solid-state reaction.

-

TGA Thermogram: For a dihydrochloride salt, a multi-step mass loss may be observed. The first, low-temperature step often corresponds to the loss of unbound water or solvent.[21] Subsequent steps at higher temperatures represent decomposition. A mass loss corresponding to the theoretical mass of 2 HCl molecules could indicate the dissociation of the salt before the decomposition of the free amine.[11]

Conclusion and Future Directions

This guide has outlined a robust, multi-technique workflow for the comprehensive assessment of the thermodynamic stability of (4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride. By integrating foundational thermal analyses (DSC, TGA) with predictive methods (Isothermal Microcalorimetry) and regulatory-mandated forced degradation studies, researchers can build a complete stability profile. This profile is essential for identifying potential liabilities, establishing degradation pathways, and guiding the formulation and process development of new pharmaceutical products.

The data generated from this workflow serves as the foundation for subsequent studies, including drug-excipient compatibility testing, long-term stability studies under ICH conditions, and the development of a final, stable dosage form.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).

- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).

- Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.

- Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. Benchchem.

- How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17).

- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.

- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).

- Differential Scanning Calorimetry. Coriolis Pharma.

- TGA Analysis in Pharmaceuticals. (2026, January 23).

- Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (2026, January 20). Lab Manager.

- Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. TA Instruments.

- A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.

- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conform

- Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical. (2017, September 2). Indian Academy of Sciences.

- Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.

- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.

- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Aurigaresearch.

- Rapid, practical and predictive excipient compatibility screening using isothermal microcalorimetry.

- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.

- Stability Testing of Pharmaceutical Products. (2012, March 17). Journal of Applied Pharmaceutical Science.

- Q1A(R2) Guideline. (2010, February 2). ICH.

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online.

- Quality Guidelines. ICH.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.

-

Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses.[Link]

- Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. (2018, April 1). PubMed.

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onyxipca.com [onyxipca.com]

- 7. veeprho.com [veeprho.com]

- 8. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 9. database.ich.org [database.ich.org]

- 10. ICH Official web site : ICH [ich.org]

- 11. ias.ac.in [ias.ac.in]

- 12. theses.gla.ac.uk [theses.gla.ac.uk]